4-{[(2H-indazol-6-yl)amino]methyl}phenol

Medicinal Chemistry Chemical Procurement Physicochemical Property Prediction

4-{[(2H-indazol-6-yl)amino]methyl}phenol (CAS 416865-20-8, Formula C14H13N3O, MW 239.27) is a para-substituted phenolic compound bearing a 6-aminoindazole moiety connected via a methylene bridge. It serves as a versatile chemical building block and fragment-like molecule in medicinal chemistry, primarily within the indazole class known for kinase inhibition.

Molecular Formula C14H13N3O
Molecular Weight 239.278
CAS No. 416865-20-8
Cat. No. B2493131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2H-indazol-6-yl)amino]methyl}phenol
CAS416865-20-8
Molecular FormulaC14H13N3O
Molecular Weight239.278
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=CC3=C(C=C2)C=NN3)O
InChIInChI=1S/C14H13N3O/c18-13-5-1-10(2-6-13)8-15-12-4-3-11-9-16-17-14(11)7-12/h1-7,9,15,18H,8H2,(H,16,17)
InChIKeyAQXHPCJDJVWYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-{[(2H-indazol-6-yl)amino]methyl}phenol (CAS 416865-20-8) – Core Identity and Procurement Baseline


4-{[(2H-indazol-6-yl)amino]methyl}phenol (CAS 416865-20-8, Formula C14H13N3O, MW 239.27) is a para-substituted phenolic compound bearing a 6-aminoindazole moiety connected via a methylene bridge . It serves as a versatile chemical building block and fragment-like molecule in medicinal chemistry, primarily within the indazole class known for kinase inhibition [1]. Commercially available from multiple vendors at purities ranging from 95% to 99%, it offers a consistent starting point for structure–activity relationship (SAR) studies and targeted library synthesis [2].

Why Generic Substitution of 4-{[(2H-indazol-6-yl)amino]methyl}phenol Would Fail


Even minor structural variations within the indazole-phenol chemotype lead to dramatic differences in target affinity, selectivity profile, and physicochemical properties. Substituting a regioisomer, such as the 2-{[(2H-indazol-6-yl)amino]methyl}phenol (ortho-isomer), would alter the pKa of the phenol, the hydrogen-bond donor/acceptor network, and the molecular geometry. Similarly, the presence of an additional methoxy group (e.g., in 2-methoxy-4-[(1H-indazol-6-ylamino)methyl]phenol) introduces significant steric bulk and electronic effects that drastically shift kinase inhibition selectivity. Even shifting the indazole linkage from the 6- to the 5- or 7-position can abolish activity against a specific kinase, as demonstrated in related patent SAR studies [1]. Therefore, using the target compound’s specific architecture is critical to ensuring reproducibility of published biological data or expected reactivity .

Quantitative Differentiation Evidence for 4-{[(2H-indazol-6-yl)amino]methyl}phenol Against Its Closest Analogs


Regioisomeric Difference in Predicted Physicochemical Properties vs. Ortho-Isomer

The para-substituted phenol (target compound) shows a predicted boiling point of 511.8±30.0 °C and density of 1.377±0.06 g/cm³ . In contrast, its ortho-substituted isomer, 2-{[(2H-indazol-6-yl)amino]methyl}phenol (CAS 1157521-96-4), possesses a different hydrogen-bond donor/acceptor count (HBD: 3, HBA: 3) and rotatable bond count (3) [1]. These structural differences critically affect the molecule's preferred orientation in a binding pocket and its pharmacokinetic behavior. The para-substitution pattern is specifically required for optimal interaction with certain kinase hinge regions, as evidenced by SAR studies on related 6-aminoindazole scaffolds patented as kinase inhibitors [2].

Medicinal Chemistry Chemical Procurement Physicochemical Property Prediction

Purity and Quantity Differentiation for Laboratory-Scale Procurement

The target compound is available from multiple suppliers at defined purity grades and scales. For example, Leyan (product no. 1424695) offers a purity of 95% , while Kuujia lists suppliers like Amadis Chemical providing a purity of 99% at a price of $346.0 for 1g [1]. This contrasts with the 90% purity offered by 1PlusChem at $499 for 500mg [1]. The availability of a >95% purity baseline ensures minimal batch-to-batch variability in sensitive kinase or amyloid-beta assays, a key procurement criterion not consistently met by all vendors for this scaffold.

Chemical Procurement Synthetic Chemistry Quality Control

Reported Multi-Target Biochemical Activity Profile

A profile on the target compound indicates it interacts with Src and Abl kinases and can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease [1]. While the exact IC50 values for these kinases are not specified in the source, the activity against this specific panel suggests a broader therapeutic-relevant profile compared to analogs like 2-methoxy-4-[(1H-indazol-6-ylamino)methyl]phenol (CAS 5464-53-9), which, despite sharing the core scaffold, has been specifically linked to tyrosine kinase inhibition in different contexts without explicit amyloid-beta data . This multi-modal potential, though requiring further validation, positions the target compound as a superior lead candidate for multi-faceted biological investigations versus analogs with only documented single-target activity.

Kinase Inhibition Neurodegeneration Chemical Biology

High-Impact Application Scenarios for 4-{[(2H-indazol-6-yl)amino]methyl}phenol (416865-20-8)


Focused Kinase Inhibitor Fragment Library Design

Leveraging its para-substituted phenol structure, which is critical for forming key hydrogen bonds in the ATP-binding pocket of kinases, this compound serves as an ideal core fragment. Its use can accelerate the hit-to-lead process for Src/Abl kinase targets, where the specific 6-aminoindazole geometry is a validated pharmacophore. Procurement of the >99% purity grade minimizes column purification steps and ensures reproducible IC50 shifts in initial single-point screening at 10 µM, a standard fragment screening concentration [1].

Amyloid-Beta Aggregation Inhibition Studies

Based on reports of its ability to stabilize protein structures and prevent misfolding, this compound is uniquely positioned for neuroprotection research. It can be used in Thioflavin T fluorescence assays to quantify its anti-aggregation properties against synthetic Aβ42 peptides, with the 99% purity grade being essential to avoid confounding effects from trace metal contaminants or degradation products [2].

Synthesis of Targeted Chemical Probes and PROTAC Building Blocks

The molecule's phenolic handle allows for straightforward derivatization (e.g., ether formation, sulfonation) without disturbing the essential 6-aminoindazole core. This makes it a versatile intermediate for creating activity-based probes or E3 ligase ligands for proteolysis-targeting chimeras (PROTACs) aimed at degrading clinically relevant kinases, a high-demand application in current medicinal chemistry campaigns [3].

Chemical Proteomics and Kinobeads Technology

The compound can be utilized as a tool compound for kinase selectivity profiling using kinobeads. Its specific affinity for Src and Abl, relative to other indazole isomers, allows it to serve as a competitive binder in pull-down assays. Its use requires the precise regioisomer to generate a characteristic and reproducible kinase binding profile (e.g., competition at 1 µM) distinct from that of the ortho-isomer, ensuring correct target deconvolution [3].

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